1-(Difluoromethoxy)-4-iodo-2-methylbenzene
Overview
Description
1-(Difluoromethoxy)-4-iodo-2-methylbenzene is an organic compound characterized by the presence of a difluoromethoxy group, an iodine atom, and a methyl group attached to a benzene ring
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to target specific proteins or enzymes . For instance, Zolbetuximab, a compound with a difluoromethoxy group, targets CLDN18.2, a protein involved in gastric cancer .
Mode of Action
Compounds with similar structures have been found to inhibit specific enzymes or proteins . For example, Pyroxasulfone, a compound with a difluoromethoxy group, inhibits the enzyme very-long-chain fatty acid elongase (VLCFAE) .
Biochemical Pathways
Compounds with similar structures have been found to affect specific biochemical pathways . For instance, compounds with a difluoromethoxy group have been used in the synthesis of nitrogen-containing heterocycles .
Pharmacokinetics
Compounds with similar structures have been studied for their pharmacokinetic properties .
Result of Action
Compounds with similar structures have been found to have specific effects . For instance, a compound with a difluoromethoxy group was found to inhibit TGF-β1-induced epithelial–mesenchymal transformation in vitro and bleomycin-induced pulmonary fibrosis in vivo .
Action Environment
It’s worth noting that the bioaccumulation of fluorinated compounds in water, air, and soil is a major concern .
Preparation Methods
Chemical Reactions Analysis
1-(Difluoromethoxy)-4-iodo-2-methylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethoxy)-4-iodo-2-methylbenzene has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-(Difluoromethoxy)-4-iodo-2-methylbenzene can be compared to other similar compounds, such as:
1-(Difluoromethoxy)-2-fluoro-4-iodobenzene: This compound has a similar structure but includes a fluorine atom instead of a methyl group, which can alter its chemical properties and reactivity.
Difluoromethoxylated Ketones: These compounds serve as building blocks for the synthesis of nitrogen-containing heterocycles and have applications in life sciences.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
1-(difluoromethoxy)-4-iodo-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2IO/c1-5-4-6(11)2-3-7(5)12-8(9)10/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWWKTVOGCDTHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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